molecular formula C10H18N2O4 B11646495 N-(2-methoxyethyl)-N'-(tetrahydrofuran-2-ylmethyl)ethanediamide

N-(2-methoxyethyl)-N'-(tetrahydrofuran-2-ylmethyl)ethanediamide

Cat. No.: B11646495
M. Wt: 230.26 g/mol
InChI Key: RDEDHRDZLSLDNY-UHFFFAOYSA-N
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Description

N-(2-METHOXYETHYL)-N’-[(OXOLAN-2-YL)METHYL]ETHANEDIAMIDE is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a methoxyethyl group and an oxolan-2-ylmethyl group attached to an ethanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-METHOXYETHYL)-N’-[(OXOLAN-2-YL)METHYL]ETHANEDIAMIDE typically involves the reaction of an appropriate amine with an acid chloride or anhydride. The reaction conditions may include:

    Solvent: Common solvents such as dichloromethane or tetrahydrofuran.

    Catalyst: Catalysts like triethylamine or pyridine to facilitate the reaction.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of N-(2-METHOXYETHYL)-N’-[(OXOLAN-2-YL)METHYL]ETHANEDIAMIDE might involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2-METHOXYETHYL)-N’-[(OXOLAN-2-YL)METHYL]ETHANEDIAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxyethyl group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxyethyl or oxolan-2-ylmethyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or borane.

    Substitution: Conditions may include the use of strong bases or acids to facilitate the substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or acids, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use as a drug candidate or a drug delivery agent.

    Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of N-(2-METHOXYETHYL)-N’-[(OXOLAN-2-YL)METHYL]ETHANEDIAMIDE depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with cellular membranes.

Comparison with Similar Compounds

Similar Compounds

    N-(2-METHOXYETHYL)-N’-[(OXOLAN-2-YL)METHYL]ETHANEDIAMIDE: Characterized by the presence of methoxyethyl and oxolan-2-ylmethyl groups.

    N-(2-ETHOXYETHYL)-N’-[(OXOLAN-2-YL)METHYL]ETHANEDIAMIDE: Similar structure but with an ethoxyethyl group instead of methoxyethyl.

    N-(2-METHOXYETHYL)-N’-[(OXOLAN-2-YL)METHYL]PROPANDIAMIDE: Similar structure but with a propandiamide backbone instead of ethanediamide.

Uniqueness

N-(2-METHOXYETHYL)-N’-[(OXOLAN-2-YL)METHYL]ETHANEDIAMIDE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. Its methoxyethyl group can influence its solubility and reactivity, while the oxolan-2-ylmethyl group may affect its stability and interaction with biological targets.

Properties

Molecular Formula

C10H18N2O4

Molecular Weight

230.26 g/mol

IUPAC Name

N-(2-methoxyethyl)-N'-(oxolan-2-ylmethyl)oxamide

InChI

InChI=1S/C10H18N2O4/c1-15-6-4-11-9(13)10(14)12-7-8-3-2-5-16-8/h8H,2-7H2,1H3,(H,11,13)(H,12,14)

InChI Key

RDEDHRDZLSLDNY-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=O)C(=O)NCC1CCCO1

Origin of Product

United States

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